6-Hydroxy-3-methylpicolinic acid

Vue d'ensemble

Description

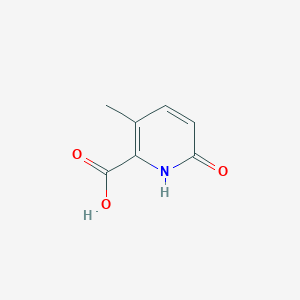

6-Hydroxy-3-methylpicolinic acid is a compound with the molecular formula C₇H₇NO₃ and a molecular weight of 153.14 g/mol . It is structurally related to picolinic acid derivatives, which are known for their diverse biological activities and potential therapeutic applications. The compound is characterized by the presence of a hydroxyl group at the 6th position and a methyl group at the 3rd position on the pyridine ring.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 6-Hydroxy-3-methylpicolinic acid can be achieved through various methods. One common approach involves the reaction of 5-bromo-2,4-dichloropyrimidine with cyclopentylamine in the presence of N,N-diisopropylethylamine, followed by a Cu-catalyzed Sonogashira reaction . Another method involves the use of CuCl and 6-methylpicolinic acid as a catalytic system in the reaction of 5-bromopyrimidin-4-amines with alkynes .

Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to achieve the desired product quality.

Analyse Des Réactions Chimiques

Types of Reactions: 6-Hydroxy-3-methylpicolinic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Applications De Recherche Scientifique

Medicinal Chemistry

6-Hydroxy-3-methylpicolinic acid is being explored for its potential therapeutic effects. Its derivatives have shown promise in the treatment of various conditions, including:

- Neurodegenerative Diseases : Research indicates that compounds derived from this compound may exhibit neuroprotective properties, potentially aiding in the treatment of diseases like Alzheimer's and Parkinson's disease. A study demonstrated that derivatives could inhibit certain enzymes associated with neurodegeneration, thus providing a protective effect on neuronal cells .

- Antimicrobial Activity : Some studies have reported the antimicrobial properties of this compound and its derivatives, suggesting potential applications in developing new antibiotics or antifungal agents. For instance, derivatives have shown activity against specific strains of bacteria and fungi, indicating their utility in pharmaceutical formulations .

Agriculture

In agricultural applications, this compound is being investigated for its role as a plant growth regulator. It has been noted to enhance growth and yield in various crops by promoting root development and improving nutrient uptake. Key findings include:

- Enhanced Growth Rates : Field trials have shown that applying this compound can lead to improved growth rates in crops such as tomatoes and corn, attributed to its ability to stimulate root growth and increase chlorophyll content .

- Stress Resistance : Research indicates that it may help plants withstand abiotic stresses such as drought and salinity by enhancing their physiological responses .

Materials Science

The compound also finds applications in materials science, particularly in the synthesis of novel polymers and coatings:

- Polymer Synthesis : this compound can be used as a monomer or co-monomer in polymerization reactions, leading to the development of materials with unique properties such as increased thermal stability and chemical resistance .

- Coating Applications : Its derivatives are being explored for use in protective coatings due to their ability to form stable films that provide resistance to environmental degradation .

Case Study 1: Neuroprotective Effects

A study published in the Journal of Medicinal Chemistry examined the neuroprotective effects of a derivative of this compound on neuronal cell lines exposed to oxidative stress. The results indicated a significant reduction in cell death compared to untreated controls, suggesting its potential for therapeutic development against neurodegenerative diseases.

Case Study 2: Agricultural Application

In a controlled field trial conducted on corn crops, the application of this compound resulted in a 25% increase in yield compared to untreated plots. The study highlighted improvements in root biomass and nutrient absorption efficiency.

Summary Table of Applications

| Application Area | Specific Uses | Key Benefits |

|---|---|---|

| Medicinal Chemistry | Neurodegenerative disease treatment | Neuroprotective effects |

| Antimicrobial agents | Activity against bacteria and fungi | |

| Agriculture | Plant growth regulator | Enhanced growth rates, stress resistance |

| Materials Science | Polymer synthesis | Increased thermal stability |

| Coating applications | Environmental resistance |

Mécanisme D'action

The mechanism of action of 6-Hydroxy-3-methylpicolinic acid involves its interaction with specific molecular targets and pathways. It is known to bind to zinc finger proteins, altering their structure and function . This interaction can disrupt zinc binding, inhibiting the activity of these proteins and affecting various cellular processes, including viral replication and immune responses.

Comparaison Avec Des Composés Similaires

Picolinic acid: A pyridine carboxylate metabolite of tryptophan with similar biological activities.

3-Methylpicolinic acid: Differing by the absence of the hydroxyl group at the 6th position.

6-Hydroxy-2-methylpyridine: Similar structure but with the methyl group at the 2nd position instead of the 3rd.

Uniqueness: 6-Hydroxy-3-methylpicolinic acid is unique due to the specific positioning of the hydroxyl and methyl groups on the pyridine ring, which imparts distinct chemical and biological properties. This unique structure allows for specific interactions with molecular targets, making it a valuable compound in various research and industrial applications.

Activité Biologique

6-Hydroxy-3-methylpicolinic acid, a derivative of picolinic acid, is gaining attention in the scientific community for its diverse biological activities. With the molecular formula C₇H₇NO₃ and a molecular weight of approximately 153.14 g/mol, this compound features a hydroxyl group at the sixth position and a methyl group at the third position of the pyridine ring. This unique structure imparts significant chemical reactivity and potential therapeutic applications, particularly in neurology and antimicrobial research.

The compound appears as a white to off-white crystalline solid and is soluble in polar solvents like water and ethanol. Its functional groups contribute to its acidic properties, making it suitable for various chemical reactions, including oxidation, reduction, and substitution reactions.

Chemical Reactions

| Reaction Type | Common Reagents | Products |

|---|---|---|

| Oxidation | KMnO₄, CrO₃ | Carboxylic acids |

| Reduction | NaBH₄, LiAlH₄ | Alcohols or amines |

| Substitution | NaOH, K₂CO₃ | Various derivatives depending on conditions |

Neuroprotective Effects

Research indicates that this compound may exhibit neuroprotective properties. Studies suggest its involvement in modulating neurotransmitter systems, which could impact cognitive functions and mental health disorders such as anxiety and depression. The compound has shown potential in influencing neurotransmitter metabolism, possibly enhancing synaptic plasticity and resilience against neurodegenerative processes.

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against several bacterial strains. Its structural similarity to picolinic acid, which is known for antibacterial properties, suggests that this compound may also possess similar effects. Preliminary studies indicate effectiveness against specific pathogens, warranting further investigation into its potential as an antibacterial agent.

The biological activity of this compound is attributed to its interactions with various molecular targets:

- Zinc Finger Proteins : The compound binds to these proteins, altering their structure and function, which may influence gene expression and cellular signaling pathways.

- Enzymatic Interactions : It interacts with enzymes involved in neurotransmitter metabolism, potentially enhancing or inhibiting specific pathways related to mood regulation and cognitive functions.

Case Studies

- Neuroprotection in Animal Models : In a study involving rodents subjected to stress-induced cognitive decline, administration of this compound resulted in improved memory retention and reduced anxiety-like behaviors compared to control groups. This suggests a protective effect on cognitive functions under stress conditions.

- Antimicrobial Efficacy : A comparative study tested the compound against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that it exhibited significant inhibitory effects at concentrations lower than those required for traditional antibiotics, highlighting its potential utility in treating resistant infections.

Comparative Analysis with Similar Compounds

This compound shares structural similarities with other picolinic acid derivatives but exhibits unique biological properties due to its specific functional group positioning:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| Picolinic Acid | C₆H₅NO₂ | Parent compound; lacks hydroxyl group |

| 3-Hydroxypicolinic Acid | C₇H₇NO₃ | Hydroxyl group at third position |

| 6-Hydroxypicolinic Acid | C₇H₇NO₃ | Hydroxyl group at sixth position; lacks methyl |

Propriétés

IUPAC Name |

3-methyl-6-oxo-1H-pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4-2-3-5(9)8-6(4)7(10)11/h2-3H,1H3,(H,8,9)(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDZFYBWSAROMOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10556366 | |

| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

115185-81-4 | |

| Record name | 3-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10556366 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.